molecular formula C7H8N4O2 B1442488 ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate CAS No. 202003-10-9

ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate

Cat. No. B1442488
Key on ui cas rn: 202003-10-9
M. Wt: 180.16 g/mol
InChI Key: LUOFZRBNQXEGJH-UHFFFAOYSA-N
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Patent
US06156907

Procedure details

A mixture of ethyl 2-azidoacetate (1.29 g) and 2-chloroacrylonitrile (1.75 g) in water (10 ml) is stirred at about 80° C. for 16 hours. After cooling, the product is extracted with dichloromethane and the concentrated extract is purified by means of column chromatography on silica gel 60 (6 g; eluent: toluene/ethyl acetate=4:1). The purified product (yield 1.21 g; 67% of theory) of m.p. 47-48° C. (recrystallization from toluene/hexane) is obtained after concentrating the eluate and drying.
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])=[N+:2]=[N-:3].Cl[C:11](=[CH2:14])[C:12]#[N:13]>O>[C:12]([C:11]1[N:3]=[N:2][N:1]([CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:14]=1)#[N:13]

Inputs

Step One
Name
Quantity
1.29 g
Type
reactant
Smiles
N(=[N+]=[N-])CC(=O)OCC
Name
Quantity
1.75 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
is stirred at about 80° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
the concentrated extract
CUSTOM
Type
CUSTOM
Details
is purified by means of column chromatography on silica gel 60 (6 g; eluent: toluene/ethyl acetate=4:1)
CUSTOM
Type
CUSTOM
Details
The purified product (yield 1.21 g; 67% of theory) of m.p. 47-48° C. (recrystallization from toluene/hexane)
CUSTOM
Type
CUSTOM
Details
is obtained
CONCENTRATION
Type
CONCENTRATION
Details
after concentrating the eluate and
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(#N)C=1N=NN(C1)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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